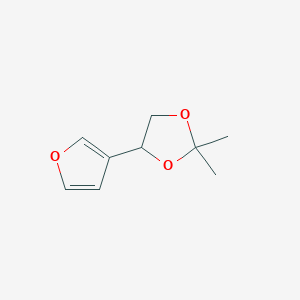
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- is an organic compound that belongs to the class of dioxolanes
Preparation Methods
The synthesis of 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- can be achieved through several methods. One common approach involves the reaction of a furan derivative with a dioxolane precursor under specific conditions. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- can be compared with other similar compounds such as:
1,3-Dioxolane, 2-(2-chloro-3-furanyl)-: This compound has a similar structure but with a chlorine atom, leading to different chemical properties and reactivity.
1,3-Dioxolane, 2-(3-furanyl)-2-octyl-:
The uniqueness of 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
61063-46-5 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(furan-3-yl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H12O3/c1-9(2)11-6-8(12-9)7-3-4-10-5-7/h3-5,8H,6H2,1-2H3 |
InChI Key |
XCDWWOSKYYHGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2=COC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


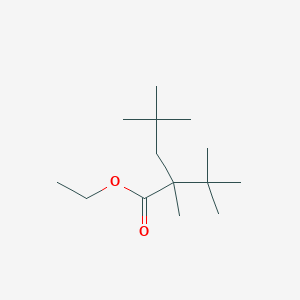
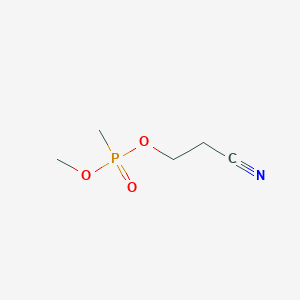
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)

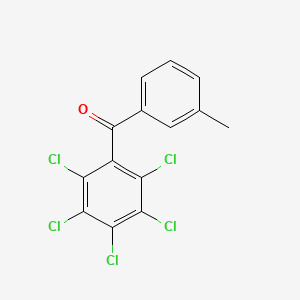
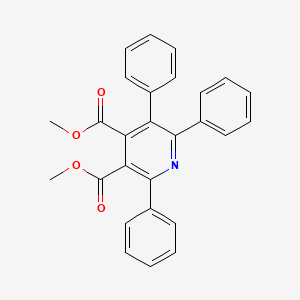
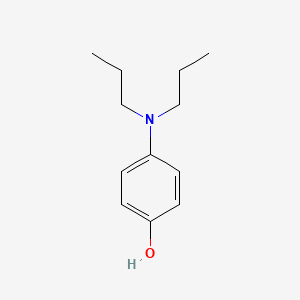
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
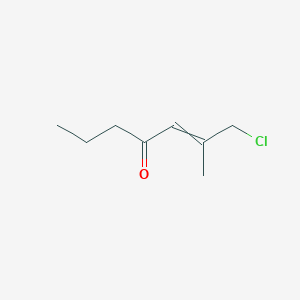
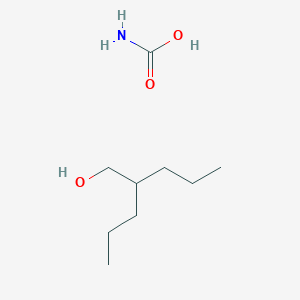
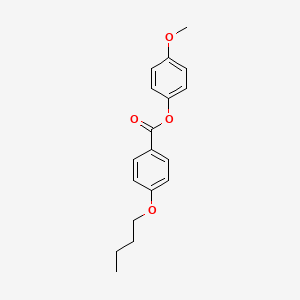

![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
